way100135

Vue d'ensemble

Description

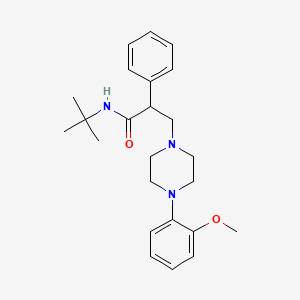

WAY 100135 est un composé appartenant à la famille des phénylpiperazines. Il est principalement utilisé dans la recherche scientifique comme un médicament sérotoninergique. WAY 100135 agit comme un puissant antagoniste du récepteur 5-hydroxytryptamine 1A, qui est un sous-type de récepteur de la sérotonine. Initialement, on pensait qu'il était hautement sélectif pour ce récepteur, mais des études ultérieures ont révélé qu'il agissait également comme un agoniste partiel du récepteur 5-hydroxytryptamine 1D et, dans une moindre mesure, du récepteur 5-hydroxytryptamine 1B .

Méthodes De Préparation

La synthèse de WAY 100135 implique plusieurs étapes. La principale voie de synthèse comprend la réaction de la tert-butylamine avec le chlorure de 3-(4-(2-méthoxyphényl)pipérazin-1-yl)-2-phénylpropanoyle. Les conditions de réaction impliquent généralement l'utilisation d'un solvant organique tel que le dichlorométhane et d'une base comme la triéthylamine pour faciliter la réaction. Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie .

Les méthodes de production industrielle du WAY 100135 ne sont pas largement documentées, car il est principalement utilisé à des fins de recherche plutôt que pour des applications industrielles à grande échelle.

Analyse Des Réactions Chimiques

WAY 100135 subit différents types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : WAY 100135 peut subir des réactions de substitution, en particulier au niveau du cycle pipérazine, pour former des dérivés avec différents substituants.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

Applications de recherche scientifique

WAY 100135 a plusieurs applications de recherche scientifique, notamment :

Neurosciences : Il est utilisé pour étudier le rôle des récepteurs de la sérotonine dans le cerveau et leur implication dans divers troubles neurologiques et psychiatriques.

Pharmacologie : Les chercheurs utilisent WAY 100135 pour étudier les propriétés pharmacologiques des antagonistes des récepteurs de la sérotonine et leurs applications thérapeutiques potentielles.

Études comportementales : Le composé est utilisé dans des études animales pour comprendre les effets de la modulation des récepteurs de la sérotonine sur le comportement et la cognition.

Développement de médicaments : WAY 100135 sert de composé de référence dans le développement de nouveaux médicaments ciblant les récepteurs de la sérotonine

Mécanisme d'action

WAY 100135 exerce ses effets en se liant au récepteur 5-hydroxytryptamine 1A, bloquant ainsi l'action de la sérotonine à ce site récepteur. Cette action antagoniste conduit à une augmentation de l'activité neuronale sérotoninergique. De plus, WAY 100135 agit comme un agoniste partiel au niveau du récepteur 5-hydroxytryptamine 1D et, dans une moindre mesure, au niveau du récepteur 5-hydroxytryptamine 1B. Ces interactions avec plusieurs sous-types de récepteurs de la sérotonine contribuent à son profil pharmacologique global .

Applications De Recherche Scientifique

WAY-100135 is a serotonergic drug belonging to the phenylpiperazine family, primarily utilized in scientific research . It functions as a potent 5-HT1A receptor antagonist . While initially believed to be highly selective, further research has indicated that it also acts as a partial agonist of the 5-HT1D receptor and, to a lesser extent, the 5-HT1B receptor .

Scientific Research Applications

WAY-100135 has diverse applications in scientific research, particularly in studies related to serotonin receptors and their functions. Some specific applications include:

- Psychotomimetic Effects of MK-801: WAY-100135 has been investigated for its ability to modify the psychostimulant and psychotomimetic effects of MK-801, a non-competitive antagonist of NMDA receptors . Studies have shown that WAY-100135 can attenuate the locomotor stimulant effects of MK-801 .

- Sensorimotor Gating: WAY-100135 can influence the detrimental effects of MK-801 on sensorimotor gating, which is measured as prepulse-induced inhibition of the acoustic startle response .

- Working Memory and Selective Attention: WAY-100135 has been found to attenuate the detrimental effects of MK-801 on working memory and selective attention, as measured in a delayed alternation task .

- 5-HT Efflux Studies: WAY-100135 has been used to study its effects on electrically stimulated 5-hydroxytryptamine (5-HT) efflux in the ventrolateral geniculate nucleus (vLGN) .

- Receptor Binding and Activity: WAY-100135 is utilized in radioligand binding assays to determine its affinity and intrinsic activity at recombinant human 5-HT1B and 5-HT1D receptors .

- Spatial Learning: WAY-100135 has been shown to prevent the impairment of spatial learning caused by intrahippocampal scopolamine .

Attenuation of MK-801 Effects

WAY-100135 has been shown to attenuate the locomotor stimulant effects of MK-801 in a dose-dependent manner . Specifically, doses of 10 and 20 mg/kg of WAY-100135 were effective in reducing the stimulant effects of MK-801 (0.4 mg/kg) . Additionally, lower doses (1.25 and 2.5 mg/kg) of WAY-100135 attenuated or abolished the disruptive effects of MK-801 on sensorimotor gating .

Effects on 5-HT Efflux

Studies have explored the impact of WAY-100135 on 5-HT efflux . It was observed that WAY-100135 (1.0 μM) decreased 5-HT efflux in the vLGN during short stimulations, an effect that could be blocked by the 5-HT1D/1B receptor antagonist GR 127935 .

Partial Agonist Activity

WAY-100135 was found to be a partial agonist at human 5-HT1B and 5-HT1D receptors, displaying agonist or antagonist properties depending on the stimulation protocol and the resultant 5-HT "tone" at the receptor .

Antidepressant-like Behavior

The administration of WAY100135, a serotonin receptor antagonist, can abolish the antidepressant-like behavior .

Data Table

Mécanisme D'action

WAY 100135 exerts its effects by binding to the 5-hydroxytryptamine 1A receptor, thereby blocking the action of serotonin at this receptor site. This antagonistic action leads to an increase in serotonergic neuronal activity. Additionally, WAY 100135 acts as a partial agonist at the 5-hydroxytryptamine 1D receptor and, to a lesser extent, at the 5-hydroxytryptamine 1B receptor. These interactions with multiple serotonin receptor subtypes contribute to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

WAY 100135 est souvent comparé à d'autres antagonistes des récepteurs de la sérotonine, tels que WAY 100635. Bien que les deux composés soient de puissants antagonistes du récepteur 5-hydroxytryptamine 1A, WAY 100635 est considéré comme plus sélectif et plus puissant. WAY 100635 agit également comme un puissant agoniste au niveau du récepteur de la dopamine D4, ce qui limite sa sélectivité. D'autres composés similaires comprennent :

WAY 100635 : Un antagoniste du récepteur 5-hydroxytryptamine 1A plus puissant mais moins sélectif.

WAY 362450 : Un autre composé présentant des propriétés de liaison aux récepteurs similaires.

WAY 200070 : Un composé présentant des effets pharmacologiques comparables

WAY 100135 reste unique en raison de son activité d'agoniste partiel au niveau du récepteur 5-hydroxytryptamine 1D, ce qui le distingue des autres antagonistes des récepteurs de la sérotonine.

Activité Biologique

WAY100135 is a selective antagonist of the 5-HT1A serotonin receptor, which plays a crucial role in various neurobiological processes. This compound has been extensively studied for its potential effects on psychostimulant activity, sensorimotor gating, and cognitive functions, particularly in the context of schizophrenia and anxiety disorders. This article will explore the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

This compound selectively antagonizes the 5-HT1A receptor with a high affinity (IC50 = 15 nM) and exhibits minimal activity on other serotonin receptors such as 5-HT1B and 5-HT2 . The blockade of the 5-HT1A receptor is believed to influence serotonin release and modulate neurotransmission in the brain, particularly in regions associated with mood regulation and cognition.

Effects on Psychostimulant Activity

Research has shown that this compound can modify the effects of psychostimulants like MK-801, a non-competitive NMDA receptor antagonist. A study demonstrated that this compound at doses of 10 mg/kg and 20 mg/kg significantly attenuated the locomotor stimulant effects induced by MK-801 (0.4 mg/kg). However, lower doses (1.25 to 5 mg/kg) did not exhibit this effect .

Table 1: Effects of this compound on MK-801 Induced Locomotion

| Dose of this compound (mg/kg) | Effect on Locomotion |

|---|---|

| 1.25 | No effect |

| 2.5 | No effect |

| 5 | No effect |

| 10 | Attenuated |

| 20 | Attenuated |

Influence on Cognitive Function

In addition to its effects on locomotion, this compound has been shown to impact cognitive functions such as working memory and attention. In experiments where rats were subjected to a delayed alternation task, this compound at doses of 1.25 and 2.5 mg/kg improved performance by mitigating the cognitive deficits caused by MK-801 .

Table 2: Cognitive Effects of this compound on Working Memory

| Dose of this compound (mg/kg) | Performance Improvement |

|---|---|

| 1.25 | Yes |

| 2.5 | Yes |

| 5 | No |

| 10 | No |

| 20 | No |

Sensorimotor Gating

The impact of this compound on sensorimotor gating was assessed using the prepulse inhibition (PPI) paradigm. The results indicated that lower doses (1.25 and 2.5 mg/kg) effectively abolished the disruptive effects of MK-801 on PPI, while higher doses did not produce significant changes . This finding suggests that this compound may have potential therapeutic implications for conditions characterized by impaired sensorimotor gating, such as schizophrenia.

Table 3: Effects of this compound on Sensorimotor Gating

| Dose of this compound (mg/kg) | Effect on PPI |

|---|---|

| 1.25 | Abolished disruption |

| 2.5 | Abolished disruption |

| 5 | No effect |

| 10 | No effect |

| 20 | No effect |

Case Studies and Comparative Research

In comparative studies, this compound has been used alongside other compounds to elucidate its effects further. For instance, in social interaction tests involving rats, it was found that co-administration with agonists like 8-OH-DPAT could reverse anxiety-like behaviors induced by these compounds . The results indicated that this compound's antagonistic action could mediate anxiolytic effects through modulation of serotonin pathways.

Table 4: Behavioral Parameters in Social Interaction Tests

| Treatment Group | Social Interaction Time (s) | Locomotor Activity (counts) |

|---|---|---|

| Vehicle | 31.7 ± 5.5 | 697.7 ± 57.2 |

| This compound (200 ng) | 28.8 ± 4.4 | 663.5 ± 41.2 |

| Agonist + this compound | Increased | No significant change |

Propriétés

IUPAC Name |

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4/h5-13,20H,14-18H2,1-4H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTDAKAAYOXIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927903 | |

| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133025-23-7 | |

| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133025-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Way 100135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133025237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.